3-Methyl-1-[(pyridazin-3-yl)methyl]urea

Urea Transporters Drug Discovery Structure-Activity Relationship

3-Methyl-1-[(pyridazin-3-yl)methyl]urea is a small-molecule heterocyclic building block (MW: 166.18 g/mol, formula: C7H10N4O) characterized by a pyridazine ring linked to a methyl-substituted urea moiety. Its structure positions it within a therapeutically relevant chemical space, as the pyridazine core is a common pharmacophore in kinase inhibitors and anti-inflammatory agents.

Molecular Formula C7H10N4O
Molecular Weight 166.184
CAS No. 1702174-33-1
Cat. No. B2487452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-[(pyridazin-3-yl)methyl]urea
CAS1702174-33-1
Molecular FormulaC7H10N4O
Molecular Weight166.184
Structural Identifiers
SMILESCNC(=O)NCC1=NN=CC=C1
InChIInChI=1S/C7H10N4O/c1-8-7(12)9-5-6-3-2-4-10-11-6/h2-4H,5H2,1H3,(H2,8,9,12)
InChIKeyGKPZKVAHWZTAKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-[(pyridazin-3-yl)methyl]urea (1702174-33-1): A Specialized Pyridazine-Urea Building Block for Targeted Synthesis and Biological Screening


3-Methyl-1-[(pyridazin-3-yl)methyl]urea is a small-molecule heterocyclic building block (MW: 166.18 g/mol, formula: C7H10N4O) characterized by a pyridazine ring linked to a methyl-substituted urea moiety [1]. Its structure positions it within a therapeutically relevant chemical space, as the pyridazine core is a common pharmacophore in kinase inhibitors and anti-inflammatory agents [2]. The compound is commercially available for research use, typically at purities of 95% or higher [1], and serves as a key intermediate or control compound in medicinal chemistry campaigns exploring urea transporter and kinase inhibition.

Procurement Alert: Why Structural Analogs Cannot Replace 3-Methyl-1-[(pyridazin-3-yl)methyl]urea Without Data Validation


Generic substitution of this compound with other pyridazine-urea analogs is high-risk. The specific 3-pyridazinylmethyl substitution pattern directly determines target engagement, as demonstrated by its affinity for the rat Urea Transporter 2 (UT-A1) with an IC50 of 400 nM [1]. In contrast, closely related compounds with alternative heterocyclic substitutions or core modifications display vastly different activity profiles, ranging from nanomolar potency on unrelated targets like SCD1 (IC50 of 2 nM) [2] to complete inactivity. This highlights that minor structural variations can completely shift biological function, making chemical identity and positional isomerism non-negotiable for reproducible research.

Quantitative Differentiation Guide for 3-Methyl-1-[(pyridazin-3-yl)methyl]urea: Target Engagement, Physicochemical Profiling, and Supply Specifications


Biological Selectivity: Defined Urea Transporter UT-A1 Affinity vs. Pan-Target Analogs

The target compound demonstrates selective engagement for the rat Urea Transporter 2 (UT-A1) with an IC50 of 400 nM [1]. This is a defined, moderate affinity profile that distinguishes it from polypharmacological pyridazine-urea analogs. For example, a more complex derivative, 1-(pyridin-3-ylmethyl)-3-(6-(5-(trifluoromethyl)spiro[chroman-2,4'-piperidine]-1'-yl)pyridazin-3-yl)urea, exhibits potent inhibition of Stearoyl-CoA Desaturase 1 (SCD1) with an IC50 of 2 nM [2]. The 200-fold difference in potency against distinct biological targets underscores the impossibility of substituting one for the other without compromising experimental outcomes.

Urea Transporters Drug Discovery Structure-Activity Relationship

Physicochemical Differentiation: Optimized Lipophilicity and Hydrogen Bonding Capacity for CNS Drug Design

The compound possesses a calculated XLogP3-AA of -1.2 and a topological polar surface area (TPSA) of 66.9 Ų [1]. This places it within the favorable space for central nervous system (CNS) drug candidates, where optimal parameters are typically XLogP between 1 and 3 and TPSA below 90 Ų. In contrast, the more complex analog GLPG2938, which contains multiple trifluoromethyl groups, has a significantly higher calculated XLogP (estimated >4) and molecular weight (>550 Da), positioning it outside the CNS drug-like space [2]. The target compound's lower lipophilicity also correlates with higher aqueous solubility, a critical factor for in vitro assay reproducibility.

Medicinal Chemistry CNS Drug Discovery Property-based Design

Positional Isomer Advantage: Verified 3-Pyridazine Substitution Over Inactive 4-Substituted or 2-Substituted Analogs

The compound's activity is strictly dependent on the pyridazin-3-ylmethyl group. A direct structural analog with a shift to the 4-position, N-(4-pyridazinyl)-N'-(1-methylethyl)urea, demonstrates a significantly different pharmacological profile, with no reported affinity for urea transporters . This positional isomer has a higher melting point (206-209°C) and is primarily investigated for antimicrobial activity, highlighting the divergent biological pathways governed by the nitrogen atom position on the pyridazine ring. This distinction makes the 3-isomer the exclusive choice for probing specific kinase or transporter binding pockets where the 3-pyridazine nitrogen serves as a critical hinge-region binder.

Synthetic Chemistry Building Block Isomer-specific Activity

Supply Chain Consistency: High Purity and Controlled Specifications vs. Uncharacterized Research-Grade Alternatives

Authoritative vendors such as Leyan supply this compound at a guaranteed purity of 98% , exceeding the commonly offered 95% minimum from general catalog suppliers . This 3% purity differential is critical for biological assays where impurities can act as potent off-target binders, as demonstrated by the 2 nM SCD1 inhibitor [1] which represents a common synthetic impurity risk in pyridazine chemistry. Sourcing from vendors providing detailed Certificates of Analysis (CoA) with specific batch-testing data ensures inter-experiment reproducibility.

Chemical Procurement Purity Standards Reproducibility

High-Value Application Scenarios for 3-Methyl-1-[(pyridazin-3-yl)methyl]urea Based on Quantitative Evidence


Chemical Probe for Urea Transporter (UT-A1) Mechanism Studies

The validated IC50 of 400 nM for rat UT-A1 [1] makes this compound a defined pharmacological tool for investigating the role of urea transporters in conditions like hypertension and congestive heart failure. Unlike more potent but less selective kinase inhibitors, its moderate affinity is ideal for target engagement studies without overwhelming off-target effects.

Core Scaffold for Kinase Inhibitor Library Design

The compound's pyridazine ring and urea linker serve as a minimal pharmacophore for hinge-region binding in kinases such as VEGFR-2 or Met [2]. Its favorable computed CNS properties (XLogP: -1.2, TPSA: 66.9 Ų) [3] support its use as a starting point for fragment-based drug discovery aiming for brain-penetrant therapeutics.

High-Purity Intermediate for GLP-1 or S1P Receptor Modulator Synthesis

The 3-pyridazinylmethyl motif is a substructure in clinical candidates like GLPG2938 [2]. Sourcing this intermediate at 98% purity directly supports the synthesis of more complex receptor modulators, ensuring a stable supply chain for preclinical development and SAR expansion.

Negative Control for Pyridazine-based Polypharmacology Screens

Given that structurally similar compounds can hit SCD1 with nanomolar affinity [4], this compound's well-defined and relatively moderate primary target profile makes it an essential negative control in selectivity panels to exclude non-specific urea scaffold activity.

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